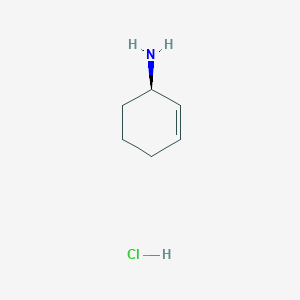

(1R)-Cyclohex-2-en-1-amine;hydrochloride

Description

BenchChem offers high-quality (1R)-Cyclohex-2-en-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-Cyclohex-2-en-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-cyclohex-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRLLJUILCZOAY-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of (R)-2-Cyclohexen-1-amine hydrochloride

This guide provides a detailed overview of the material safety data for (R)-2-Cyclohexen-1-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data and is intended to foster a comprehensive understanding of the compound's hazard profile and the necessary safety precautions for its handling.

Chemical Identification and Physical Properties

(R)-2-Cyclohexen-1-amine hydrochloride is a chiral organic compound. As a hydrochloride salt, it is typically a crystalline solid at room temperature and is more water-soluble than its free base form.

| Property | Data | Source |

| Molecular Formula | C6H12ClN | [1] |

| Molecular Weight | 133.62 g/mol | [1] |

| IUPAC Name | (1R)-cyclohex-2-en-1-amine;hydrochloride | N/A |

| CAS Number | 22613-33-8 (for the racemate) | [1] |

Hazard Identification and GHS Classification

(R)-2-Cyclohexen-1-amine hydrochloride is classified as a hazardous substance. The following GHS classifications have been identified for cyclohex-2-en-1-amine hydrochloride[1]. It is crucial to handle this compound with the appropriate precautions as it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictograms:

Expert Analysis of Hazards:

The hazard profile of (R)-2-Cyclohexen-1-amine hydrochloride stems from the properties of the cyclohexenylamine moiety and its nature as a hydrochloride salt. The amine group can be corrosive and irritating, while the hydrochloride form can release hydrogen chloride upon decomposition, which is also a corrosive substance. The unsaturated cyclohexene ring may present additional reactivity that should be considered in experimental design.

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach should be adopted when handling (R)-2-Cyclohexen-1-amine hydrochloride, with the hierarchy of controls being the guiding principle.

Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

Recommended Personal Protective Equipment (PPE):

| PPE | Standard | Justification |

| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | To prevent eye irritation from dust or splashes[1]. |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin irritation upon contact[1]. |

| Skin and Body Protection | A flame-retardant lab coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas. | To prevent respiratory tract irritation[1]. |

First-Aid Measures

In the event of exposure to (R)-2-Cyclohexen-1-amine hydrochloride, immediate action is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3][4]. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2][3][4]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][4]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |

Emergency Response Decision Flow

Caption: Decision-making flowchart for first-aid response to chemical exposure.

Fire-Fighting Measures and Accidental Release

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[4][5].

-

Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material such as sand or earth and place it in a suitable container for disposal[5].

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[4][5].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[3].

Toxicological Information

The toxicological properties of (R)-2-Cyclohexen-1-amine hydrochloride have not been fully investigated[3]. The GHS classification indicates acute oral toxicity, skin and eye irritation, and respiratory irritation[1]. Chronic effects are not well-documented.

Ecological Information

The environmental impact of this compound has not been fully determined. It is advised to prevent its release into the environment as related amine compounds can be toxic to aquatic life[6][7].

References

- Safety D

- 2 - SAFETY DATA SHEET. (2012, April 30). (URL not provided)

-

2-Cyclohexen-1-one MSDS | CAS 930-68-7 MSDS - Loba Chemie. (2018, April 12). [Link]

-

PubChem. (n.d.). Cyclohex-2-en-1-amine hydrochloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Cyclohexanamine hydrochloride. (URL not provided)

- Merck Millipore. (n.d.). SAFETY DATA SHEET: Cyclohexene. (URL not provided)

- Tri-iso. (n.d.).

Sources

- 1. Cyclohex-2-en-1-amine hydrochloride | C6H12ClN | CID 13149674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.dep.state.pa.us [files.dep.state.pa.us]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 2-Cyclohexen-1-one(930-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes & Protocols for Nucleophilic Substitution of (1R)-Cyclohex-2-en-1-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

(1R)-Cyclohex-2-en-1-amine is a valuable chiral building block in synthetic organic chemistry, particularly for the development of pharmaceutical agents. Its structure features two key reactive sites: a nucleophilic secondary amine and an electrophilic allylic system. This dual reactivity allows for diverse functionalization strategies. This document provides a comprehensive guide to nucleophilic substitution protocols involving this substrate, targeting both the nitrogen atom (N-functionalization) and the allylic carbon framework (C-functionalization). We will explore the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss critical parameters for achieving high selectivity and yield.

Introduction: The Synthetic Versatility of a Chiral Allylic Amine

Chiral amines embedded in cyclic scaffolds are privileged structures in medicinal chemistry. The specific stereochemistry of (1R)-cyclohex-2-en-1-amine offers a defined three-dimensional orientation for substituents, which is crucial for molecular recognition at biological targets. The synthetic utility of this compound stems from two distinct pathways for nucleophilic substitution, as illustrated below.

Caption: Dual reactivity of (1R)-cyclohex-2-en-1-amine.

-

Pathway A (N-Functionalization): The lone pair on the nitrogen atom acts as a nucleophile, attacking various electrophiles (e.g., alkyl halides, acyl chlorides) to form N-substituted products. This is the most direct functionalization route.

-

Pathway B (C-Functionalization): The amine is first converted into a suitable leaving group. Subsequently, a transition-metal catalyst, typically palladium(0), facilitates the substitution at the allylic carbon by an external nucleophile. This pathway, known as the Tsuji-Trost reaction, allows for the formation of C-C, C-O, and C-N bonds while often controlling stereochemistry.[1][2]

This guide will detail protocols for both pathways, emphasizing the rationale behind the choice of reagents and conditions.

Pathway A: N-Functionalization Protocols (Amine as Nucleophile)

In these reactions, the primary amine of (1R)-cyclohex-2-en-1-amine functions as the nucleophile. The primary challenge is preventing over-alkylation or acylation, which can be controlled by stoichiometry and reaction conditions.[3][4]

N-Alkylation

Direct N-alkylation with alkyl halides is a fundamental transformation. The choice of base is critical; a non-nucleophilic, sterically hindered base is preferred to deprotonate the resulting ammonium salt without competing in the substitution reaction.

Protocol 2.1: Synthesis of (1R)-N-benzyl-cyclohex-2-en-1-amine

-

Objective: To demonstrate a standard N-mono-alkylation procedure.

-

Rationale: Benzyl bromide is a reactive electrophile. Potassium carbonate serves as an inexpensive and effective inorganic base to neutralize the HBr byproduct, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (1R)-cyclohex-2-en-1-amine (1.0 g, 10.3 mmol, 1.0 equiv.) and anhydrous acetonitrile (40 mL).

-

Reagent Addition: Add finely ground potassium carbonate (K₂CO₃) (2.85 g, 20.6 mmol, 2.0 equiv.). Stir the suspension vigorously for 10 minutes.

-

Electrophile Addition: Add benzyl bromide (1.23 mL, 10.3 mmol, 1.0 equiv.) dropwise via syringe at room temperature. Caution: Benzyl bromide is a lachrymator.

-

Reaction Monitoring: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution: 5% to 20% ethyl acetate in hexanes) to yield the title compound as a pale yellow oil.

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| (1R)-cyclohex-2-en-1-amine | 97.16 | 10.3 | 1.0 |

| Benzyl Bromide | 171.04 | 10.3 | 1.0 |

| Potassium Carbonate | 138.21 | 20.6 | 2.0 |

N-Acylation

N-acylation with acyl chlorides or anhydrides is typically rapid and high-yielding. A stoichiometric amount of a tertiary amine base, such as triethylamine, is used to scavenge the HCl generated.

Protocol 2.2: Synthesis of (1R)-N-acetyl-cyclohex-2-en-1-amine

-

Objective: To form a stable amide derivative.

-

Rationale: Acetyl chloride is a highly reactive acylating agent. The reaction is performed at 0 °C to control its exothermicity. Triethylamine (TEA) is used as an organic-soluble base.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve (1R)-cyclohex-2-en-1-amine (1.0 g, 10.3 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 40 mL). Add triethylamine (1.72 mL, 12.4 mmol, 1.2 equiv.).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (0.77 mL, 10.8 mmol, 1.05 equiv.) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC until the starting amine is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (25 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the product, which is often pure enough for subsequent use. If necessary, purify by recrystallization or column chromatography.

Pathway B: Palladium-Catalyzed Allylic Substitution

For the allylic system to act as an electrophile, the amine must be converted into a better leaving group. A common strategy is to form an N-Boc or N-carbamate derivative, which can then be displaced in a palladium-catalyzed reaction. This approach, known as the Tsuji-Trost allylic substitution, provides a powerful method for C-C bond formation with high levels of stereocontrol.[1][5]

The general mechanism involves the coordination of Pd(0) to the alkene, followed by oxidative addition to form a π-allyl palladium(II) complex. This complex is then attacked by a nucleophile, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the product.

Sources

- 1. Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

Protecting group strategies for (1R)-cyclohex-2-en-1-amine (Boc, Cbz, Fmoc)

Part 1: Executive Summary & The Allylic Dilemma

(1R)-cyclohex-2-en-1-amine represents a high-value chiral building block in the synthesis of organocatalysts, natural products, and bioactive alkaloids. However, its protection presents a specific "Allylic Dilemma" that standard textbook protocols often fail to address.

The Core Challenge: The structural integrity of (1R)-cyclohex-2-en-1-amine relies on two features:

-

The C1 Stereocenter: Susceptible to racemization via deprotonation/reprotonation.[1]

-

The C2-C3 Double Bond: Susceptible to isomerization (migration to the thermodynamically stable conjugated enamine/imine position) or reduction (during hydrogenolytic deprotection).

This guide provides validated protocols for Boc, Fmoc, and Cbz strategies, specifically optimized to preserve the allylic system and optical purity.

Part 2: Strategic Analysis & Decision Matrix

Comparative Profile for (1R)-cyclohex-2-en-1-amine[2]

| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Primary Utility | General synthesis; Acid stability required downstream.[2][3] | Solid-Phase Peptide Synthesis (SPPS); Orthogonal to acid/hydrogenation. | "Permanent" protection; Orthogonal to basic/mild acidic conditions.[1] |

| Installation Risk | Low. Standard conditions (Boc₂O) are mild.[1] | Medium. Base required; risk of racemization if over-exposed to strong base.[1] | Low. Schotten-Baumann conditions are generally safe.[1] |

| Deprotection Risk | Low. TFA/HCl is generally safe for this alkene.[1] | High. Base-mediated migration of the double bond (Isomerization). | Critical. Standard H₂/Pd-C reduces the alkene.[1] |

| Recommended? | First Choice. | Use with Caution. (See Protocol 2).[1] | Specialized Use Only. (See Protocol 3). |

Decision Logic (Graphviz Diagram)

Caption: Decision tree for selecting the optimal protecting group based on downstream chemical compatibility.

Part 3: Detailed Protocols

Protocol A: Boc Protection (The Gold Standard)

Rationale: Boc is the preferred group because its removal (acidolysis) does not interact with the isolated double bond of the cyclohexene ring, unlike hydrogenation (Cbz) or strong bases (Fmoc).

Reagents:

-

(1R)-cyclohex-2-en-1-amine (hydrochloride salt or tartrate)

-

Di-tert-butyl dicarbonate (Boc₂O)[4]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step:

-

Salt Neutralization: Suspend the amine salt (1.0 equiv) in DCM (0.2 M). Add TEA (2.5 equiv) at 0 °C. Note: Ensure full dissolution of the salt before adding Boc₂O to prevent local high concentrations of base.

-

Addition: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes at 0 °C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain).[1]

-

Workup: Wash with 0.5 M citric acid (to remove excess amine/TEA), then sat. NaHCO₃, then brine.[1][7][8]

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Deprotection (Validation):

-

Standard: 4 M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.

-

Observation: The alkene remains intact. No migration observed.[1]

Protocol B: Fmoc Protection (The Isomerization Risk)

Rationale: Fmoc is necessary if acid-labile groups (e.g., acetals, silyl ethers) are present elsewhere. Critical Warning: The allylic proton at C1 is acidic (pKa ~25-30). Strong bases or prolonged exposure to secondary amines (piperidine) can lead to deprotonation, forming an allylic anion that reprotonates to form the conjugated (thermodynamically favored) isomer.

Reagents:

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) — Preferred over Fmoc-Cl to avoid HCl generation.

-

NaHCO₃ (aq) and Dioxane (1:1 mixture).

Step-by-Step:

-

System Setup: Dissolve (1R)-cyclohex-2-en-1-amine (1.0 equiv) in Dioxane/Water (1:1).

-

Base Addition: Add NaHCO₃ (2.0 equiv). Avoid organic bases like TEA or DBU which are more likely to trigger isomerization.[1]

-

Coupling: Add Fmoc-OSu (1.1 equiv) at 0 °C.

-

Reaction: Stir vigorously at RT for 3–4 hours.

-

Workup: Acidify carefully to pH 4 with dilute HCl, extract with EtOAc.

Deprotection (The "Short-Burst" Method):

-

Avoid: Standard 20% Piperidine/DMF for 30 mins (High risk of isomerization).[1]

-

Recommended: 20% Piperidine in DMF for 5–10 minutes maximum , immediately followed by dilution with cold ether or rapid acidification/extraction.[1]

-

Alternative: Use DBU/Octanethiol for rapid non-nucleophilic cleavage if racemization is observed with piperidine.[1]

Protocol C: Cbz Protection & Selective Deprotection

Rationale: Cbz is robust, but standard removal (H₂/Pd-C) destroys the cyclohexene double bond. You must use chemoselective Lewis Acid deprotection .[1]

Reagents:

Step-by-Step (Protection):

-

Schotten-Baumann: Dissolve amine in THF/H₂O (1:1). Add Na₂CO₃ (2.5 equiv).

-

Addition: Add Cbz-Cl (1.2 equiv) dropwise at 0 °C.

-

Workup: Standard extraction with EtOAc.

Deprotection (The "AlCl₃/HFIP" Method): Reference: This method is superior to HBr/AcOH for preserving sensitive alkenes (Kumar et al., 2024).

-

Setup: Dissolve N-Cbz-(1R)-cyclohex-2-en-1-amine (1.0 equiv) in Hexafluoroisopropanol (HFIP) (4 mL per mmol).

-

Reagent: Add Aluminum Chloride (AlCl₃) (3.0 equiv) at RT.

-

Reaction: Stir for 2–4 hours. The Lewis acid activates the carbamate oxygen, while HFIP stabilizes the carbocation intermediate, facilitating cleavage without touching the alkene.

-

Quench: Pour into ice-cold sat. NaHCO₃. Extract with DCM.[1]

-

Result: Yields free amine with >98% retention of the double bond.

Part 4: Mechanistic Visualization

The Isomerization Pathway (Fmoc/Base Risk)

The following diagram illustrates why base-mediated deprotection (Fmoc removal) carries a risk of racemization and isomerization for this specific substrate.

Caption: Mechanistic pathway showing how base exposure can compromise the stereochemical and structural integrity of allylic amines.

Part 5: References

-

Greene's Protective Groups in Organic Synthesis , 5th Edition.[1] Wuts, P.G.M. (2014).[1] John Wiley & Sons.[1] (Standard reference for Boc/Cbz/Fmoc stability constants).

-

Selective Deprotection of N-Cbz Groups : Kumar, H. et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." J. Org.[1][8] Chem. 2024, 89, 5665–5674.[1][8][9] (Key protocol for avoiding hydrogenation).

-

Fmoc Stability in Allylic Systems : Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on base-labile groups and side reactions).

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. renyi.hu [renyi.hu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

Validation & Comparative

Determination of enantiomeric purity using Mosher's acid amide analysis

Executive Summary

In the high-stakes environment of drug development, enantiomeric purity is not merely a regulatory checkbox; it is a determinant of efficacy and toxicity. While Chiral HPLC is often the default for routine quality control, Mosher's Acid Analysis remains the premier structural tool for early-stage development.

This guide details the use of

Technical Foundation: The Mosher Model

Mechanism of Action

The core principle relies on converting a mixture of enantiomers (indistinguishable by NMR in achiral solvents) into diastereomers using a chiral derivatizing agent (CDA).[2]

-

Derivatization: The chiral amine or alcohol reacts with enantiomerically pure

- or -

Conformational Locking: The resulting amide or ester adopts a preferred conformation in solution (syn-periplanar orientation of the carbonyl and the trifluoromethyl group).

-

Anisotropic Shielding: The phenyl group of the MTPA moiety exerts a magnetic shielding effect (diamagnetic anisotropy) on protons located cis to it.

-

Differentiation: Protons on the "left" vs. "right" side of the chiral center experience different chemical shifts (

) depending on whether they are shielded by the phenyl ring.

Visualization: The Stereochemical Logic

The following diagram illustrates the decision logic used to assign configuration based on the "Mosher Model."

Caption: Logic flow for assigning absolute configuration using chemical shift differences (

Comparative Analysis: Mosher vs. Alternatives

The choice between NMR-based derivatization and chromatography depends on the development stage.[2]

Table 1: Methodological Comparison

| Feature | Mosher's Analysis (NMR) | Chiral HPLC / GC | Chiral Shift Reagents (e.g., Eu(hfc)3) |

| Primary Output | Structural Proof + Purity | Purity (Quantitative) | Rapid Purity Check |

| Enantiomeric Excess Accuracy | Good (Limit ~1-2% error) | Excellent (Limit <0.1% error) | Moderate (Peak broadening issues) |

| Sample Requirement | 5–10 mg (Destructive*) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |

| Method Development | Minimal (Standard Chemistry) | High (Column Screening) | Low (Titration) |

| Throughput | Low (Synthesis required) | High (Automated injection) | Medium |

| Major Risk | Kinetic Resolution (Racemization) | Co-elution of impurities | Line broadening / Complexation failure |

| Cost | Low (Reagents) | High (Columns: $1k+) | Moderate |

*Note: Destructive in the sense that the sample is chemically modified, though hydrolysis can recover the starting material.

Critical Insight: When to use which?

-

Use Mosher's Method when you have a new chemical entity (NCE) with unknown absolute configuration.[7] It kills two birds with one stone: defining the structure and estimating purity.

-

Use Chiral HPLC for routine batch release or when measuring trace enantiomeric impurities (<1%) where NMR integration limits are exceeded.

Experimental Protocol: Amide Derivatization

Objective: Derivatize a chiral primary amine with

Reagents & Materials

-

Substrate: Chiral Amine (approx.[2] 0.05 mmol).

-

Reagent:

-(-)-MTPA-Cl and -

Base: Dry Pyridine or Triethylamine/DMAP.

-

Solvent: Deuterated Chloroform (

) for direct NMR or dry

Step-by-Step Workflow

Caption: Parallel derivatization workflow to generate diastereomeric amides for comparative NMR analysis.

Detailed Procedure

-

Setup: In two separate 1-dram vials, place 10 mg of the chiral amine.

-

Reaction: Add 0.5 mL dry

and 3.0 equivalents of dry pyridine. -

Addition:

-

To Vial A, add 1.2 equivalents of

-MTPA-Cl . -

To Vial B, add 1.2 equivalents of

-MTPA-Cl . -

Note: Use the Acid Chloride for amines; it is more reactive and prevents kinetic resolution better than DCC coupling.

-

-

Incubation: Stir at room temperature for 1–4 hours. Monitor by TLC (disappearance of amine).

-

Mini-Workup: Dilute with ether, wash with 1N HCl (to remove pyridine), saturated

, and brine. Dry over -

NMR Acquisition: Dissolve the residue in

. Acquire

Data Analysis & Interpretation

Calculating Enantiomeric Excess (ee)

If you derivatize a mixture of enantiomers with pure

-

Since the reaction is quantitative, the diastereomeric excess (d.e.) of the amide equals the enantiomeric excess (ee) of the original amine.

Determining Absolute Configuration

Calculate the chemical shift difference for protons near the chiral center:

-

Positive

: The proton is on the side of the molecule not shielded by the phenyl group in the -

Negative

: The proton is shielded by the phenyl group in the -

Mapping: Place the protons in a spatial model. The protons with positive

values lie on the "right" side of the plane, and negative values lie on the "left" (following the Dale-Mosher model).

Expert Insights: Pitfalls & Validation

The Kinetic Resolution Trap

The Risk: If the reaction does not go to 100% completion, one enantiomer of your amine may react faster with the chiral reagent than the other. The Consequence: The measured ratio of diastereomers will reflect the reaction kinetics, not the initial enantiomeric purity. The Fix:

-

Always use excess reagent (MTPA-Cl).

-

Ensure 100% conversion (verify by TLC or NMR).

-

Avoid sterically hindered coupling agents (like DCC) if the amine is bulky; Acid Chlorides are preferred.

Reagent Purity

Commercial MTPA-Cl can racemize over time or if stored improperly.

-

Validation Step: Run a blank derivatization on a known enantiopure standard (e.g.,

-phenylethylamine) to verify the optical purity of your MTPA-Cl reagent before testing valuable unknowns.

References

-

Dale, J. A., & Mosher, H. S. (1973).[8] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.[8] Journal of the American Chemical Society, 95(2), 512–519. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2(10), 2451–2458. [Link]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][5][6][7][9] Chemical Reviews, 104(1), 17–118. [Link]

-

Sullivan, G. R., & Dale, J. A. (1985). Determination of Enantiomeric Purity by NMR Spectroscopy. Journal of Organic Chemistry. [Link]

Sources

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. individual.utoronto.ca [individual.utoronto.ca]

Comparative Guide: 1H NMR Characterization of (1R)-Cyclohex-2-en-1-amine Hydrochloride

Executive Summary & Strategic Context

(1R)-Cyclohex-2-en-1-amine hydrochloride is a high-value chiral building block, frequently employed in the synthesis of alkaloids and pharmaceutical intermediates (e.g., oseltamivir analogs). Its structural integrity—specifically its enantiomeric purity (ee) and salt stoichiometry —is critical for downstream efficacy.

This guide moves beyond basic spectral assignment. It compares the NMR characterization of the target salt against its free base form and provides a validated protocol for determining enantiomeric excess using Chiral Solvating Agents (CSAs) as a superior alternative to polarimetry.

Why This Matters

-

Instability: The free amine is volatile and prone to oxidation; the HCl salt is the stable storage form.

-

Ambiguity: Optical rotation (

) is unreliable for this molecule due to nonlinear concentration effects and sensitivity to trace impurities. 1H NMR with CSAs offers a self-validating, quantitative alternative.[1]

Experimental Strategy & Solvent Selection

The choice of solvent is the single most critical variable in characterizing this ammonium salt.

Solvent Decision Matrix

| Solvent | Suitability | Rationale |

| DMSO-d6 | Optimal | Solubilizes the salt completely; slows proton exchange, allowing observation of the ammonium ( |

| D₂O | Functional | Good solubility, but causes immediate H/D exchange. The |

| CDCl₃ | Poor | The HCl salt is insoluble. Requires conversion to free base (risk of racemization) or use of biphasic extraction. |

Workflow Visualization

The following logic flow dictates the experimental setup based on the analytical goal.

Figure 1: Decision tree for NMR experimental design.

Spectral Characterization: Salt vs. Free Base

The formation of the hydrochloride salt induces significant chemical shift perturbations (deshielding) compared to the free amine, particularly at the

Table 1: Comparative Chemical Shifts (Representative)

| Position | Proton Type | (1R)-HCl Salt (DMSO-d6) | Free Base (CDCl₃) | |

| -NH | Ammonium / Amine | 8.15 - 8.30 (br s, 3H) | 1.40 (br s, 2H) | +6.8 (Diagnostic) |

| H1 | Methine ( | 3.75 - 3.85 (m, 1H) | 3.35 - 3.45 (m, 1H) | +0.4 (Inductive) |

| H2 | Vinyl ( | 5.85 - 5.95 (d, 1H) | 5.70 - 5.75 (m, 1H) | +0.2 |

| H3 | Vinyl ( | 5.65 - 5.75 (dt, 1H) | 5.60 - 5.65 (m, 1H) | +0.1 |

| H4-H6 | Methylenes | 1.50 - 2.10 (m, 6H) | 1.45 - 2.00 (m, 6H) | Minimal |

Key Diagnostic Signals

-

The Ammonium Signal (8.2 ppm): In DMSO-d6, the integration of this broad singlet must be 3H relative to the single methine proton (H1). A ratio < 3:1 indicates partial hydrolysis or presence of free base.

-

The Vinyl Region (5.6 - 6.0 ppm): The double bond protons are magnetically non-equivalent. H2 (closer to the amine) typically appears further downfield than H3.

-

H1 Multiplicity: In the salt form, H1 couples to the NH3+ protons (if exchange is slow), broadening the peak significantly compared to the free base.

Alternative Method: Enantiomeric Purity via CSA[2]

Standard polarimetry is often insufficient for verifying the (1R) stereochemistry due to low specific rotation values. The superior alternative is 1H NMR with a Chiral Solvating Agent (CSA) .

The Protocol (Self-Validating)

Instead of derivatization (which is destructive), use a CSA to form transient diastereomeric complexes in solution.

Reagents:

-

Substrate: ~5 mg (1R)-cyclohex-2-en-1-amine HCl.

-

Base: 1.2 eq

(solid) or -

CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate OR (R)-Mosher's Acid.

-

Solvent: CDCl3 (after extraction) or C6D6.

Mechanism: The CSA forms a hydrogen-bonded complex with the amine. The (R,R) complex and the (S,R) complex (if impurity exists) have different geometries, causing the H1 methine and H2 vinyl signals to split.

Analysis of Results

-

Pure (1R): Single set of peaks observed.

-

Racemic: Two sets of peaks (typically separated by 0.02 - 0.1 ppm).

-

Calculation:

Figure 2: Mechanism of chiral discrimination using CSAs.

Detailed Experimental Protocol

Method A: Standard Characterization (DMSO-d6)

-

Weighing: Weigh 10-15 mg of the hydrochloride salt into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D). Ensure the DMSO is dry (stored over molecular sieves) to prevent water from broadening the NH3 signal.

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition:

-

Pulse Program: zg30 (standard 30° pulse).

-

Scans: 16 (sufficient for >10 mg).

-

Delay (D1): Set to 2.0s to ensure relaxation of the ammonium protons.

-

-

Processing: Reference residual DMSO quintet to 2.50 ppm.

Method B: Enantiomeric Excess Determination

-

Neutralization: Dissolve 10 mg salt in 0.5 mL water; add 1 mL CDCl3 and 2 drops 1M NaOH. Shake and separate layers. Dry organic layer over MgSO4.

-

Baseline Scan: Acquire 1H NMR of the free base in CDCl3. Focus on the H1 multiplet (~3.4 ppm).

-

Titration: Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (1.0 eq). Shake well.

-

Observation: Acquire spectrum. Zoom into the H1 region. If the sample is racemic, the H1 signal will split into two distinct multiplets. If pure (1R), only one shifted multiplet remains.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| No NH signal in DMSO | Wet solvent or trace base present. | Use fresh ampoule of DMSO-d6; add 1 drop of DCl/D2O if necessary to force protonation. |

| Broad/Undefined H1 | Intermediate exchange rate or coupling to N. | Run experiment at elevated temperature (313 K) to sharpen exchangeable protons or decouple 14N. |

| Extra peaks at 1.2/3.1 ppm | Residual Ethanol/Diethyl Ether. | These are common recrystallization solvents. Dry sample under high vacuum (50°C) for 4h. |

References

-

PubChem Compound Summary. "Cyclohex-2-en-1-amine hydrochloride."[2][3] National Center for Biotechnology Information. [Link]

- Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018.

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

- Parker, D. "NMR determination of enantiomeric purity." Chemical Reviews, 1991, 91(7), 1441–1457.

Sources

Comparison of Chiralpak AD-H vs OD-H columns for amine separation

Technical Comparison: Chiralpak AD-H vs. Chiralpak OD-H for Amine Separation

Executive Summary: The "Workhorse" vs. The "Specialist"

In the landscape of chiral amine separation, the Chiralpak AD-H (Amylose-based) and Chiralcel OD-H (Cellulose-based) columns remain the industry standards. While both utilize the same chiral selector moiety—tris(3,5-dimethylphenylcarbamate)—the difference lies entirely in the polysaccharide backbone.[1]

-

Chiralpak AD-H is generally considered the primary screening column for amines due to its helical amylose backbone, which offers a broader range of inclusion cavities. It typically exhibits higher success rates for flexible primary and secondary amines.

-

Chiralcel OD-H acts as the complementary specialist . Its rigid cellulose backbone forms "trenches" that are particularly effective for flat, aromatic amines (e.g., rigid beta-blockers) where steric fit is the dominant separation mechanism.

Mechanistic Analysis: Amylose vs. Cellulose[1][2][3][4][5]

To select the right column, one must understand the causality of the separation. The chiral recognition is not random; it is structural.

| Feature | Chiralpak AD-H | Chiralcel OD-H |

| Polymer Backbone | Amylose (Helical structure) | Cellulose (Linear/Sheet structure) |

| Supramolecular Structure | Left-handed 4/3 helix. Creates deep, defined cavities for inclusion complexes. | Rigid, rod-like chains arranged in pseudo-hexagonal layers. Creates grooves/trenches . |

| Dominant Interaction | Inclusion Complexation + Hydrogen Bonding. Best for molecules that need to "fit inside" a pocket. | Steric Fit + Pi-Pi Stacking. Best for flat, rigid molecules that fit into the grooves. |

| Amine Suitability | Excellent for flexible amines (alkyl amines, flexible drug linkers). | Superior for rigid/aromatic amines (e.g., fused ring systems, specific beta-blockers). |

Expert Insight: For amines, the nitrogen atom often interacts via hydrogen bonding with the carbamate group on the CSP (Chiral Stationary Phase). However, the shape of the molecule determines whether it fits better into the AD-H helix or the OD-H groove.

Experimental Strategy: The "Self-Validating" Protocol

A robust method for amines requires managing the basicity of the analyte. Amines interact strongly with residual silanols on the silica support, causing peak tailing. The following protocol ensures data integrity and column longevity.

Core Protocol: Mobile Phase & Additives

Warning: Both AD-H and OD-H are Coated Phases .

-

FORBIDDEN SOLVENTS: Ethyl Acetate, THF, DCM, Chloroform, Acetone, DMSO.[2][3] These will dissolve the polymer coating and destroy the column immediately.

-

SAFE SOLVENTS: Alkanes (Hexane/Heptane), Alcohols (MeOH, EtOH, IPA).

Step-by-Step Method Development:

-

Standard Screening Mix:

-

Mobile Phase: Hexane : IPA (90:10 or 80:20).

-

Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA).

-

Why? DEA competes for silanol sites, sharpening the amine peak. EDA is often superior for primary amines as it is bidentate.

-

-

Solvent Switching (The "Trust" Step):

-

If switching from Hexane to Methanol (Polar Organic Mode), you MUST flush with 100% IPA first.

-

Causality: Hexane and Methanol are immiscible. Direct mixing precipitates buffer salts or causes phase collapse inside the pores.

-

Flush Sequence: Hexane/IPA

100% IPA (10 CV)

-

-

Temperature Optimization:

Comparative Performance Data

The following data summarizes average separation factors (

Table 1: Beta-Blockers (Secondary Amines)

Context: Beta-blockers contain an aromatic ring and a flexible amine tail.

| Analyte | Chiralpak AD-H ( | Chiralcel OD-H ( | Verdict |

| Propranolol | 1.8 (Baseline) | 3.2 (Excellent) | OD-H Wins (Aromatic interaction dominant) |

| Metoprolol | 1.2 (Partial) | 2.5 (Baseline) | OD-H Wins |

| Atenolol | 4.1 (Excellent) | 1.1 (Poor) | AD-H Wins (Hydrogen bonding dominant) |

| Carvedilol | 2.3 (Baseline) | 0.8 (Co-elution) | AD-H Wins (Bulky structure fits helix) |

Table 2: Primary & Aliphatic Amines

Context: Smaller, more flexible molecules.

| Analyte | Chiralpak AD-H ( | Chiralcel OD-H ( | Verdict |

| Amphetamine | > 2.0 | < 1.0 | AD-H Wins (Inclusion complex required) |

| 1-Phenylethylamine | 1.5 | 5.0 | OD-H Wins (Classic flat aromatic fit) |

| Amino Alcohols | High Success Rate | Low Success Rate | AD-H Wins |

Visualizing the Workflow

Figure 1: Column Selection Decision Tree

This logic gate minimizes method development time by matching analyte structure to CSP mechanism.

Caption: Decision matrix for selecting between AD-H and OD-H based on analyte rigidity and steric bulk.

Figure 2: Method Optimization Workflow for Amines

A self-validating loop for achieving baseline resolution (

Caption: Step-by-step optimization protocol for chiral amines, prioritizing solvent and additive tuning.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. West Chester, PA.[7]

-

Ye, Y., et al. (2014). "Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase." Brieflands.

-

Phenomenex. "Chiral Separation of Beta Blockers using Polysaccharide-Based Chiral Stationary Phases." Technical Note.

-

Woods, R. M., et al. (2015). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC."[8] LCGC International.

-

Cass, Q. B., et al. (2009). "Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases." Journal of Chromatography A.

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. chiraltech.com [chiraltech.com]

- 3. ct-k.com [ct-k.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

A Researcher's Guide to Enantiomeric Ratio Determination Using Chiral Solvating Agents (CSAs) in NMR Spectroscopy

In the realms of pharmaceutical development, asymmetric synthesis, and natural product chemistry, the ability to accurately determine the enantiomeric purity of a chiral molecule is paramount.[1] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, is inherently "blind" to chirality in an achiral environment, as enantiomers exhibit identical chemical shifts and coupling constants.[1] This guide provides an in-depth exploration of a powerful technique to overcome this limitation: the use of Chiral Solvating Agents (CSAs). We will delve into the underlying principles, compare the performance of different CSAs, and provide a detailed experimental protocol for their application.

The Principle of Chiral Recognition with CSAs

The magic behind CSAs lies in their ability to create a chiral environment within the NMR tube. By forming non-covalent diastereomeric complexes with the enantiomers of an analyte, CSAs break the magnetic equivalence of corresponding nuclei in the two enantiomers.[2][3] This results in the splitting of a single resonance into two, allowing for the direct quantification of each enantiomer.

The formation of these transient diastereomeric complexes is driven by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[3][4] The differing spatial arrangements of the two diastereomeric complexes lead to distinct chemical shift environments for the nuclei of the analyte, resulting in the observed separation of signals in the NMR spectrum.[5]

Caption: Mechanism of CSA-induced enantiodiscrimination in NMR.

Comparing Chiral Solvating Agents: A Performance Overview

The choice of CSA is critical for successful enantiodiscrimination. The effectiveness of a CSA depends on the functional groups present in both the analyte and the CSA, as these dictate the strength and nature of the intermolecular interactions. Below is a comparison of commonly employed classes of CSAs.

| CSA Class | Common Examples | Typical Analytes | Advantages | Disadvantages |

| Alcohols | (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) | Amines, Amides, Carboxylic Acids | Commercially available, broad applicability.[6] | Can have limited solubility in some NMR solvents. |

| Carboxylic Acids | (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BINOL-PO₂H) | Amines, Alcohols | Strong H-bonding interactions lead to significant chemical shift differences.[5] | Can be expensive. |

| Crown Ethers | (18-Crown-6)-2,3,11,12-tetracarboxylic acid | Primary amines and their salts | High association constants, good for aqueous samples. | More specialized applications. |

| Cyclodextrins | Phosphated cyclodextrins | Variety of organic molecules | Can accommodate a wide range of guest molecules. | Complex spectra can arise from multiple binding sites. |

| Macrocycles | Tetraaza macrocycles | Dipeptide derivatives, Thiohydantoins | Large and tunable cavities, can lead to very large chemical shift separations.[7] | Synthesis can be complex. |

It is often necessary to screen a variety of CSAs to find the optimal one for a particular analyte.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the general procedure for determining the enantiomeric ratio of a chiral amine using a BINOL-derived CSA.

Materials:

-

Chiral analyte (e.g., a primary amine)

-

Chiral Solvating Agent (e.g., (S)-BINOL)[8]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

-

High-field NMR spectrometer

Caption: Experimental workflow for enantiomeric ratio determination.

Methodology:

-

Analyte Preparation: Prepare a stock solution of the analyte in the chosen deuterated solvent (e.g., 10 mM in CDCl₃).[5]

-

CSA Screening (Optional but Recommended): If the optimal CSA is unknown, screen a panel of CSAs by adding them to separate NMR tubes containing the analyte solution. A typical starting point is a 1:1 to 1:2 molar ratio of analyte to CSA.[5][8]

-

Sample Preparation for Quantification:

-

In an NMR tube, dissolve a known amount of the analyte (e.g., 0.05 mmol) in approximately 0.6 mL of deuterated solvent.[8]

-

Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.[2]

-

To the same NMR tube, add a pre-determined optimal amount of the CSA (e.g., 0.1 mmol of (S)-BINOL).[8] The optimal molar ratio may require some optimization but typically ranges from 1 to 5 equivalents of CSA.[2]

-

Gently shake the NMR tube for about 30 seconds to ensure a homogeneous solution.[8]

-

-

NMR Data Acquisition:

-

Data Processing and Calculation:

-

Process the acquired spectrum using appropriate software. Perform phase and baseline correction to obtain a flat baseline.[2]

-

Identify a well-resolved pair of signals corresponding to the same proton (or group of protons) in the two diastereomeric complexes. These signals should be baseline-separated and free from overlap with other peaks.[2]

-

Carefully integrate the selected signals. Let the integration values be I_R and I_S for the R and S enantiomers, respectively.

-

The enantiomeric ratio (er) is calculated as: er = I_R / I_S

-

The enantiomeric excess (ee) can be calculated using the formula: ee (%) = |(I_R - I_S) / (I_R + I_S)| * 100[9]

-

Self-Validating System and Trustworthiness

To ensure the reliability of the results, it is crucial to incorporate self-validating steps into the protocol:

-

Analyze a Racemic Mixture: Before analyzing an enantiomerically enriched sample, it is essential to test the method on a racemic (50:50) mixture of the analyte.[6] A successful experiment should yield an enantiomeric ratio of 1:1, confirming that the CSA is effective and that there is no kinetic resolution or preferential binding.

-

Linearity Check: For quantitative purposes, it is good practice to prepare a series of samples with known enantiomeric ratios and verify that the experimentally determined ratios from NMR are in linear agreement. A high coefficient of determination (R²) from this analysis provides confidence in the method's accuracy.[9][10]

-

Comparison with an Orthogonal Method: Whenever possible, compare the NMR results with those obtained from an independent analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4] Good agreement between the methods provides strong validation of the results.

Conclusion

The use of chiral solvating agents in NMR spectroscopy is a rapid, non-destructive, and powerful method for determining the enantiomeric ratio of chiral molecules.[4][11] It avoids the need for covalent derivatization, and the sample can be recovered if necessary.[11] By understanding the principles of chiral recognition and following a robust experimental protocol with built-in validation, researchers can confidently and accurately assess the enantiomeric purity of their compounds, a critical step in the development of safe and effective chiral drugs and other fine chemicals.

References

-

Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(7), 548-556. [Link]

-

Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12906. [Link]

-

Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]

-

Wenzel, T. J. (2018). NMR Chiral solvating agents. ResearchGate. [Link]

-

Wenzel, T. J. (2017). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

-

Ribeiro, J. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4945. [Link]

-

Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26161-26168. [Link]

-

University of Bath. (2021). Stereochemistry - Stereoelectronics. [Link]

-

Wenzel, T. J. (n.d.). Calix[11]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]

-

Pérez-Trujillo, M., et al. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-10894. [Link]

-

Li, H., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 6(15), 2686-2691. [Link]

-

Li, H., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 23(11), 2947. [Link]

-

Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]

-

Wenzel, T. J., & Chiral, C. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 269-291. [Link]

- Helmchen, G., et al. (1995). 3.1. Determination of Enantiomeric Purity by Direct Methods. In Methods of Organic Chemistry (Houben-Weyl) (Vol. E 21a, pp. 147-170). Thieme.

-

Li, W., et al. (2019). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. ORO - The Open University. [Link]

-

Di Pietro, S., et al. (2021). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 26(16), 4964. [Link]

-

Wang, Y., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(11), 6656-6660. [Link]

-

Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.